
2-(4-Methylpyridin-2-yl)-1H-indene-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methylpyridin-2-yl)-1H-indene-1,3(2H)-dione is a heterocyclic compound that features both pyridine and indene moieties. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the pyridine ring imparts unique chemical properties, making it a valuable scaffold for the development of new pharmaceuticals and functional materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpyridin-2-yl)-1H-indene-1,3(2H)-dione typically involves the condensation of 4-methyl-2-pyridinecarboxaldehyde with indene-1,3-dione under acidic or basic conditions. The reaction can be catalyzed by various acids or bases, such as hydrochloric acid or sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity and minimal by-products.
化学反应分析
Types of Reactions
2-(4-Methylpyridin-2-yl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups attached to the pyridine ring.
科学研究应用
2-(4-Methylpyridin-2-yl)-1H-indene-1,3(2H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of functional materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-(4-Methylpyridin-2-yl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
相似化合物的比较
Similar Compounds
2-(4-Methylpyridin-2-yl)-1H-indene-1,3(2H)-dione: Unique due to the combination of pyridine and indene moieties.
4-Methyl-2-pyridinecarboxaldehyde: Lacks the indene moiety, making it less versatile in certain applications.
Indene-1,3-dione: Lacks the pyridine ring, limiting its potential biological activities.
Uniqueness
This compound is unique due to its dual functionality, combining the chemical properties of both pyridine and indene rings. This makes it a valuable compound for the development of new materials and pharmaceuticals with enhanced properties.
属性
分子式 |
C15H11NO2 |
|---|---|
分子量 |
237.25 g/mol |
IUPAC 名称 |
2-(4-methylpyridin-2-yl)indene-1,3-dione |
InChI |
InChI=1S/C15H11NO2/c1-9-6-7-16-12(8-9)13-14(17)10-4-2-3-5-11(10)15(13)18/h2-8,13H,1H3 |
InChI 键 |
VDBQZMCJLQOIJY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1)C2C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Chloro-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13665463.png)
![Ethyl 3-[3-Fluoro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoate](/img/structure/B13665469.png)
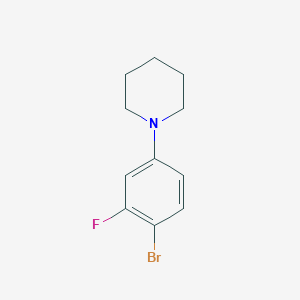
![2-Methylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B13665494.png)
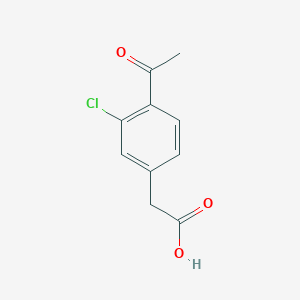
![2,2-Dimethyl-6-oxaspiro[4.5]decan-9-ol](/img/structure/B13665496.png)
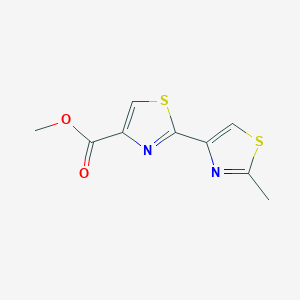
![3,7-Dichloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13665508.png)


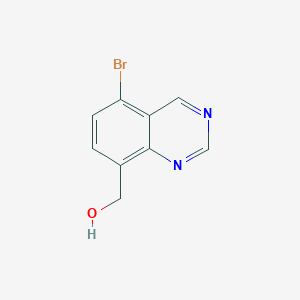
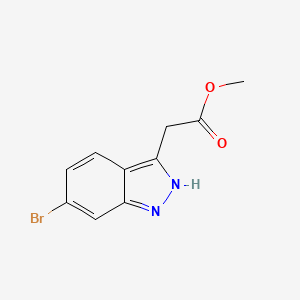
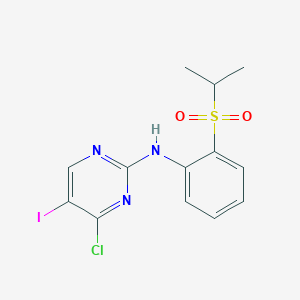
![6-Bromo-2-(2-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13665549.png)
